![molecular formula C12H9N3O2 B1313181 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-2,4-diol CAS No. 34771-39-6](/img/structure/B1313181.png)
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound with a molecular formula of C12H9N3O2 and a molecular weight of 227.22 g/mol . This compound is characterized by a pyrrolo[3,2-d]pyrimidine core with a phenyl group at the 6-position and hydroxyl groups at the 2- and 4-positions. It is a white powder that is typically stored in a refrigerator to maintain its stability .
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives and active methylenes under catalytic conditions in a basic or acidic medium . Additionally, a regiospecific one-pot reaction under solvent-free and microwave irradiation conditions has been reported .
Industrial Production Methods
Industrial production methods for 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with alkyl amines in the presence of N,N-diisopropylethylamine (DIEA) to form substituted derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl amines and N,N-diisopropylethylamine (DIEA) in tetrahydrofuran (THF) are commonly used.
Cyclization Reactions: Reagents such as 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidine derivatives.
Cyclization Reactions: New heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of cAMP-phosphodiesterase, which prevents the absorption of vascular and blood cells and strengthens PGI2 anti-aggregation activity.
Anticancer Activity: It inhibits dihydrofolate reductase, thereby reducing the synthesis of pyrimidine and purine, which are essential for DNA and RNA synthesis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally similar but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds have a pyrano ring fused to the pyrimidine core and exhibit different biological activities.
Pemetrexed: A well-known anticancer drug that contains a pyrrolo[2,3-d]pyrimidine core.
The uniqueness of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol lies in its specific substitution pattern and its ability to inhibit multiple enzymes, making it a versatile compound for various scientific research applications.
Eigenschaften
IUPAC Name |
6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQYZHCVGVXICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441440 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34771-39-6 |
Source


|
| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
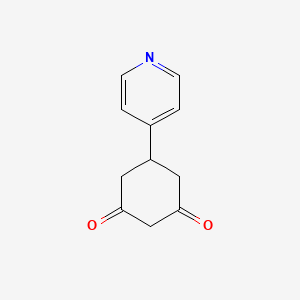
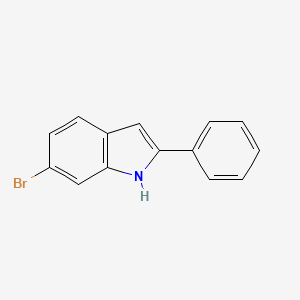
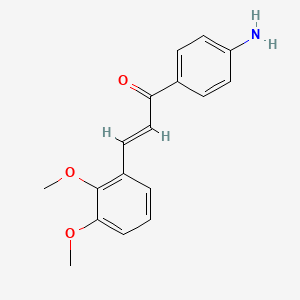
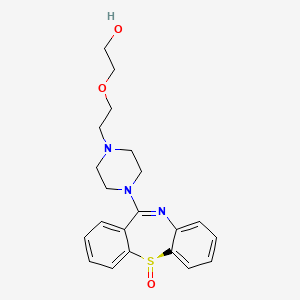
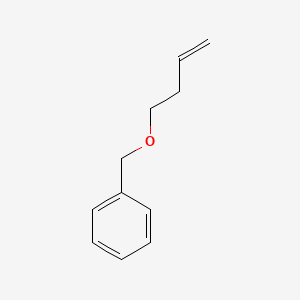
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)
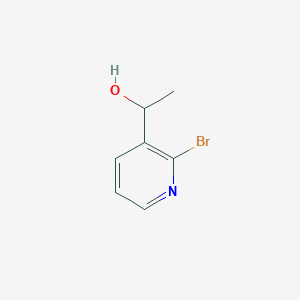
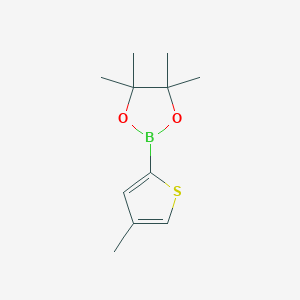
![3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313118.png)
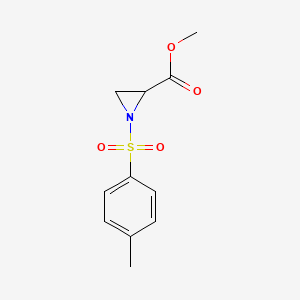
![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
